

# Application Notes and Protocols for ARRY-440 in Patients with Brain Metastases

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

ARRY-440 (also known as PF-07799933 and Claturafenib) is a next-generation, orally bioavailable, and brain-penetrant selective inhibitor of the BRAF serine/threonine-protein kinase.[1] It is designed to target BRAF-mutant tumors, including those with primary brain tumors or brain metastases.[2][3][4] Preclinical and early clinical data suggest that ARRY-440 holds promise in overcoming some of the limitations of previous BRAF inhibitors, such as acquired resistance and poor central nervous system (CNS) penetration.[3][5][6]

These application notes provide a summary of the available data on ARRY-440 for the treatment of brain metastases, along with representative protocols for preclinical and clinical evaluation.

## **Mechanism of Action**

ARRY-440 is a potent and selective inhibitor of BRAF, targeting both monomeric and dimeric forms of the kinase.[6] Unlike first-generation BRAF inhibitors, which can lead to paradoxical activation of the MAPK pathway in BRAF wild-type cells, ARRY-440 is designed to minimize this effect by sparing ARAF and CRAF.[6] Its ability to inhibit both BRAF monomers and dimers allows it to be active against a broader range of BRAF mutations, including Class I (V600), Class II, and Class III alterations.[1][6] The enhanced brain penetrance of ARRY-440 is a key feature, addressing a critical unmet need in patients with BRAF-mutant brain metastases.[3][5]



## **Signaling Pathway**



Click to download full resolution via product page



Caption: Simplified diagram of the MAPK signaling pathway and the inhibitory action of ARRY-440 on BRAF.

### **Preclinical Data**

Preclinical studies have demonstrated the potent anti-tumor activity of ARRY-440 in BRAF-mutant cancer models, including those resistant to first-generation BRAF inhibitors.[3][5] In vivo studies have shown that ARRY-440, both as a single agent and in combination with the MEK inhibitor binimetinib, can inhibit tumor growth systemically and in the brain in mouse xenograft models harboring BRAF mutations.[6]

In Vitro Efficacy

| Cell Line             | BRAF Mutation | ARRY-440 IC50 (nmol/L) |
|-----------------------|---------------|------------------------|
| BRAF Class I Mutant   | V600E         | 0.7 - 7                |
| BRAF Class II Mutant  | Various       | 10 - 14                |
| BRAF Class III Mutant | Various       | 0.8 - 7.8              |
| BRAF Wild-Type        | -             | >9800                  |
| •                     |               |                        |

Note: Data extracted from a publication by Yaeger et al. and presented in a structured

format.

### **Clinical Data**

A first-in-human, Phase 1, open-label, dose-escalation, and dose-expansion study (NCT05355701) is currently evaluating the safety, tolerability, pharmacokinetics, and anti-tumor activity of ARRY-440 as a single agent and in combination with binimetinib or cetuximab in patients with advanced solid tumors harboring BRAF alterations.[2][4][7][8] The study includes patients with primary brain tumors and brain metastases.[2][4][9]

# Patient Demographics and Disease Characteristics (Phase 1, as of Aug 24, 2023)



| Characteristic                                            | Value                                                                                               |
|-----------------------------------------------------------|-----------------------------------------------------------------------------------------------------|
| Total Patients                                            | 30                                                                                                  |
| Tumor Types                                               | Melanoma (43%), Colorectal Cancer (17%),<br>Primary Brain Tumor (13%), Thyroid (10%),<br>Other (7%) |
| BRAF Mutation Class                                       | Class I (V600E) (73%), Class II (13%), Class III (13%)                                              |
| Note: Data extracted from an abstract by Yaeger et al.[6] |                                                                                                     |

# Preliminary Efficacy in Patients with Brain Tumors (Phase 1)

As of the data cutoff of August 24, 2023, ARRY-440 has shown promising anti-tumor activity in the brain.[6]



| Dose Level                                                                                                                                                          | Treatment              | Number of Evaluable Patients with BRAF V600E+ Cancer | Confirmed<br>Responses<br>(Systemic and<br>Brain) | Notable<br>Responses in<br>Brain                     |
|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|------------------------|------------------------------------------------------|---------------------------------------------------|------------------------------------------------------|
| 225 mg BID                                                                                                                                                          | ARRY-440 ± binimetinib | 7                                                    | 4                                                 | 1 Complete Response in a Primary Brain Tumor patient |
| Note: Data extracted from an abstract by Yaeger et al.[6] A fifth confirmed response in a second primary brain tumor patient was reported after the data cutoff.[6] |                        |                                                      |                                                   |                                                      |

# **Experimental Protocols**

# Preclinical Evaluation of ARRY-440 in a Brain Metastasis Xenograft Model

This protocol describes a representative method for evaluating the efficacy of ARRY-440 in an in vivo model of BRAF-mutant brain metastases.





Click to download full resolution via product page

Caption: Workflow for a preclinical brain metastasis xenograft study.

#### Methodology:

- Cell Culture: Culture a human BRAF V600E-mutant melanoma or other relevant cancer cell line (e.g., A375) in appropriate media. For in vivo imaging, cells should be transduced to express a reporter gene such as luciferase.
- Animal Model: Use immunodeficient mice (e.g., NOD-SCID or NSG).



#### · Intracranial Injection:

- Anesthetize mice and secure them in a stereotactic frame.
- Create a burr hole in the skull over the desired injection site (e.g., right striatum).
- $\circ$  Slowly inject approximately 5 x 10^5 tumor cells in a small volume (e.g., 2-5  $\mu$ L) of sterile PBS.
- Tumor Growth Monitoring:
  - Monitor tumor growth using bioluminescence imaging (BLI) or magnetic resonance imaging (MRI) weekly.
- Treatment:
  - When tumors reach a predetermined size, randomize mice into treatment groups.
  - Administer ARRY-440 (e.g., 25-50 mg/kg) and/or binimetinib (e.g., 10-20 mg/kg) or vehicle control daily by oral gavage.
- Endpoint Analysis:
  - Continue treatment and monitoring until a predefined endpoint (e.g., neurological symptoms, significant weight loss, or a specific tumor volume).
  - Euthanize mice and collect brains for histological analysis (H&E staining, immunohistochemistry for p-ERK, Ki67, etc.).
  - Analyze survival data using Kaplan-Meier curves.

# Clinical Trial Protocol for ARRY-440 in Patients with Brain Metastases (Representative)

This protocol outlines the key elements of a clinical trial for evaluating ARRY-440 in patients with BRAF-mutant solid tumors and brain metastases, based on the design of the NCT05355701 study.[2][4][7][8]





Click to download full resolution via product page

Caption: High-level workflow for a clinical trial of ARRY-440 in patients with brain metastases.

#### Key Methodologies:

- Patient Population: Patients with advanced or metastatic solid tumors with a documented BRAF V600 or non-V600 Class II/III alteration who have progressed on prior therapies.[2]
   Patients with stable, asymptomatic, or symptomatic brain metastases may be eligible.[8]
- Study Design: Phase 1, open-label, dose-escalation and dose-expansion study.



- Dose Escalation: To determine the maximum tolerated dose (MTD) and recommended
   Phase 2 dose (RP2D) of ARRY-440 as a single agent and in combination.
- Dose Expansion: To further evaluate the safety, tolerability, and anti-tumor activity in specific patient cohorts.
- Treatment: ARRY-440 administered orally, once or twice daily, as a single agent or in combination with binimetinib or cetuximab.[6][7]
- Assessments:
  - Safety: Monitor for adverse events (AEs) according to CTCAE.
  - Efficacy:
    - Systemic tumor response assessed by CT or MRI according to RECIST 1.1.
    - Intracranial tumor response assessed by brain MRI according to RECIST 1.1 for brain metastases and RANO criteria for primary brain tumors.[2]
  - Pharmacokinetics: Plasma samples collected to determine the pharmacokinetic profile of ARRY-440.

## Conclusion

ARRY-440 is a promising next-generation BRAF inhibitor with demonstrated brain penetrance and clinical activity in patients with BRAF-mutant tumors, including those with brain metastases. The ongoing Phase 1 clinical trial will provide more definitive data on its efficacy and safety in this patient population. The provided protocols offer a framework for further preclinical and clinical investigation of ARRY-440 and similar agents targeting CNS malignancies.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



### References

- 1. mskcc.org [mskcc.org]
- 2. pfizeroncologydevelopment.com [pfizeroncologydevelopment.com]
- 3. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 1, Open-Label, Dose Escalation and Dose Expansion Study to Evaluate the Safety, Tolerability, Pharmacokinetics, and Anti Tumor Activity of PF-07799933 (ARRY-440) as a Single Agent and in Combination Therapy in Participants 16 years and Older with Advanced Solid Tumors with BRAF Alterations | Dana-Farber Cancer Institute [dana-farber.org]
- 5. A Next-Generation BRAF Inhibitor Overcomes Resistance to BRAF Inhibition in Patients with BRAF-Mutant Cancers Using Pharmacokinetics-Informed Dose Escalation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. ascopubs.org [ascopubs.org]
- 9. PF-07799933 for Advanced Cancers · Recruiting Participants for Phase Phase 1 Clinical Trial 2025 | Power | Power [withpower.com]
- To cite this document: BenchChem. [Application Notes and Protocols for ARRY-440 in Patients with Brain Metastases]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1680068#arry-440-for-patients-with-brain-metastases]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com